molecular formula C14H23NO4 B13337247 2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B13337247
M. Wt: 269.34 g/mol
InChI Key: ALRKXPGWOXKXHL-VQXHTEKXSA-N
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Description

Chemical Structure: This compound features a bicyclic [2.2.1]heptane core with a nitrogen atom at position 2 (2-azabicyclo framework). The stereochemistry at position 3 is specified as (3R). The tert-butyl and ethyl ester groups at positions 2 and 3, respectively, confer steric bulk and influence lipophilicity .

Synthesis: Synthesized via hydrogenation of alkene precursors (e.g., 2-azabicyclo[2.2.1]hept-5-ene derivatives) using Pd/C catalysis under high-pressure hydrogenation conditions. Key steps include Boc-protection, chromatographic separation of exo/endo isomers, and esterification .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m1/s1

InChI Key

ALRKXPGWOXKXHL-VQXHTEKXSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C2CCC(C2)N1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[221]heptane-2,3-dicarboxylate typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research and Commercial Relevance

  • Synthetic Utility : Critical intermediates in drug discovery (e.g., DPP-4 inhibitors, peptide analogs). Hydrogenation and chromatography protocols are standardized for scalability .
  • Commercial Availability : Supplied by Gentaur, CymitQuimica, and Aladdin Scientific in milligram to gram quantities, reflecting demand in medicinal chemistry .
  • Regulatory Status: Related bicyclic carboxylates (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) are monitored under environmental regulations (Notice No. 2023-64), emphasizing the need for controlled handling .

Biological Activity

2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound notable for its unique azabicyclo structure and potential biological activities. This compound, with a molecular formula of C14H23NO4 and a molecular weight of approximately 269.34 g/mol, contains both tert-butyl and ethyl groups, which contribute to its chemical reactivity and biological properties . Understanding its biological activity is crucial for its application in pharmaceuticals and organic synthesis.

The compound features a dicarboxylate moiety that plays a significant role in its reactivity. It can undergo various chemical reactions, making it a versatile intermediate in organic synthesis . The presence of multiple stereoisomers further complicates its biological activity, as different configurations can lead to varied pharmacological effects .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Neuroprotective Effects : The structural characteristics of azabicyclo compounds often correlate with neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, which may be applicable in drug design for conditions like hypertension or diabetes .

Case Studies

Several studies have investigated the biological activity of related azabicyclo compounds, providing insights into the potential effects of this compound:

  • Study on Neuroprotective Properties :
    • A study examined the effects of azabicyclo compounds on neuronal cell lines and found that certain structural modifications enhanced neuroprotection against oxidative stress .
    • The findings suggest that the incorporation of tert-butyl and ethyl groups could improve the compound's efficacy.
  • Antimicrobial Testing :
    • In vitro assays were conducted to evaluate the antimicrobial activity against various pathogens, with results indicating moderate inhibition against Gram-positive bacteria .
    • Further optimization of the compound's structure may enhance its antimicrobial potency.

Data Table: Comparison of Similar Compounds

Compound NameCAS NumberBiological ActivityUnique Features
This compound161511-88-2Antimicrobial, NeuroprotectiveUnique bicyclic structure with dicarboxylate moiety
(1R,3S,4S)-2-tert-butyl 3-ethyl1330750-04-3Enzyme InhibitionDifferent stereochemistry affecting activity
Racemic FormsVariousVariableMixture of stereoisomers may dilute specific activity

Q & A

Q. How can computational tools enhance synthetic route design for this compound?

  • Software Applications :
  • Retrosynthesis AI (e.g., Chematica): Predicts feasible routes from commercial precursors .
  • DFT Calculations : Optimize transition states for esterification steps (e.g., B3LYP/6-31G* level) .

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